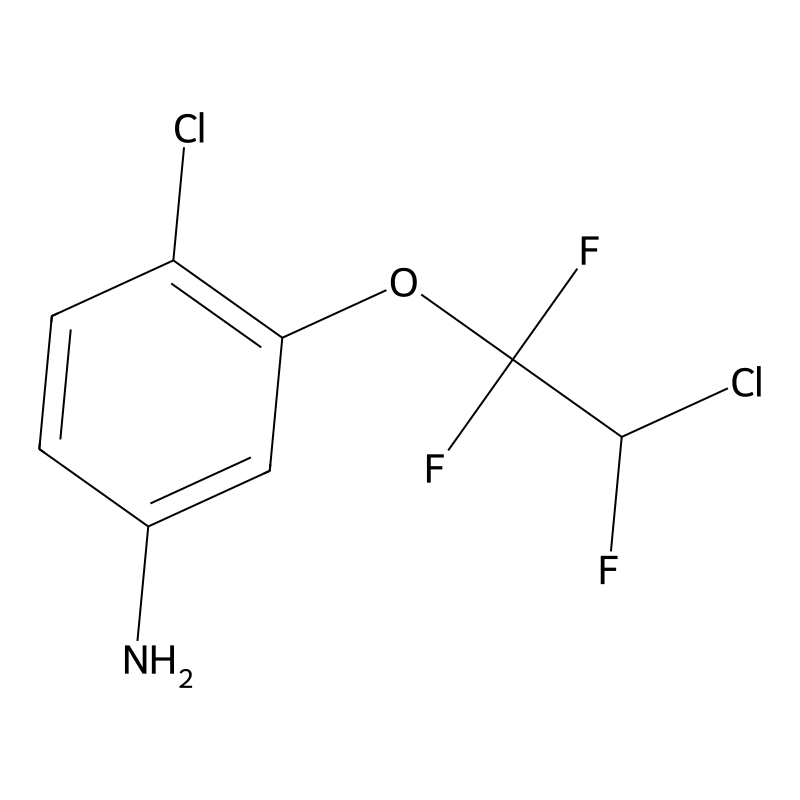

4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is an aromatic compound characterized by its complex structure, which includes a chloro group and a trifluoroethoxy substituent. Its molecular formula is C₈H₆Cl₂F₃NO, with a molecular weight of approximately 260.04 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals, particularly pesticides like fluorourea and novaluron .

- Substitution Reactions: The chloro groups present in the compound make it suitable for nucleophilic substitution reactions.

- Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction processes.

- Etherification: The synthesis often involves etherification reactions where the trifluoroethoxy group is introduced to the aniline structure .

The synthesis of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline typically involves the following steps:

- Starting Materials: The process begins with 2-chloro-4-aminophenol and trifluoromethyl vinyl ether.

- Reaction Conditions: The reaction is generally conducted in an alkaline environment using solvents like dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to facilitate the reaction.

- Purification: After completion, the product is purified through techniques such as column chromatography to achieve the desired purity levels .

The primary application of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline lies in its use as an intermediate for synthesizing pesticides like fluorourea and novaluron. These pesticides are utilized in agricultural practices to control pests effectively . Additionally, due to its unique chemical properties, it may find applications in other chemical syntheses within pharmaceutical and agrochemical industries.

Several compounds share structural similarities with 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Chloro-5-(trifluoromethoxy)aniline | 0.98 | Contains trifluoromethoxy instead of trifluoroethoxy |

| 2,6-Dichloro-4-(trifluoromethoxy)aniline | 0.92 | Additional chloro substituents at different positions |

| 2,4-Dichloro-5-(trifluoromethoxy)aniline | 0.91 | Variation in chlorination pattern |

| 4-Chloro-2-(trifluoromethoxy)aniline | 0.88 | Different positioning of chloro and trifluoromethoxy |

| 5-Chloro-2-(trifluoromethoxy)aniline | 0.88 | Another positional variation with similar functional groups |

These compounds differ primarily in their halogen substituents and positions on the aromatic ring, which can significantly influence their chemical reactivity and biological activities.